molecular formula C7H14Cl2N4 B2725044 2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) CAS No. 1374407-79-0

2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2)

Cat. No.: B2725044
CAS No.: 1374407-79-0
M. Wt: 225.12
InChI Key: HKYNJBKZMXHOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyridine with hydrazine hydrate, followed by cyclization using an acid catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, halogenating agents.

Major Products Formed

Scientific Research Applications

2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: Lacks the methyl group at the 5-position.

    5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: Differs in the position of the nitrogen atom in the pyrazole ring.

    4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) is unique due to its specific substitution pattern and the presence of a fused pyrazole-pyridine ring system. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-11-3-2-6-5(4-11)7(8)10-9-6/h2-4H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJUUCHAWNTSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.